molecular formula C16H14F3N3O3 B11427568 1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B11427568
M. Wt: 353.30 g/mol
InChI Key: BVYIYXIMXCIUEX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione (phew, that’s a mouthful!) is a heterocyclic compound with a complex structure. Let’s break it down:

    Chemical Formula: CHFNO

    Systematic Name: this compound

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps, including cyclization and functional group transformations. While I don’t have specific synthetic routes for this exact compound, similar pyrimidine derivatives are often prepared via multistep reactions involving heterocyclic intermediates.

Industrial Production: Industrial-scale production methods may vary, but they likely involve efficient and scalable processes to yield the desired compound.

Chemical Reactions Analysis

Reactivity: 1,3-Dimethyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the trifluoromethyl group or other substituents.

    Substitution: Substitution reactions (e.g., nucleophilic or electrophilic) may occur at different positions on the pyrimidine ring.

Common Reagents: Common reagents include oxidants (e.g., KMnO4, PCC), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).

Major Products: The specific products depend on reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It might serve as a building block for novel materials.

    Agrochemicals: Its properties could be harnessed for crop protection.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, related pyrimidine derivatives include:

Properties

Molecular Formula

C16H14F3N3O3

Molecular Weight

353.30 g/mol

IUPAC Name

1,3-dimethyl-5-[2-(trifluoromethyl)phenyl]-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C16H14F3N3O3/c1-21-13-12(14(24)22(2)15(21)25)9(7-11(23)20-13)8-5-3-4-6-10(8)16(17,18)19/h3-6,9H,7H2,1-2H3,(H,20,23)

InChI Key

BVYIYXIMXCIUEX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3C(F)(F)F)C(=O)N(C1=O)C

Origin of Product

United States

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